4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-9-10-15(26-13)17-16(18(23)14-7-5-4-6-8-14)19(24)20(25)22(17)12-11-21(2)3/h4-10,17,23H,11-12H2,1-3H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHSRXHQOFAJA-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential applications in medicine.
The compound has the following chemical properties:
- Molecular Formula : C24H28N2O3
- Molar Mass : 392.49 g/mol
- Density : 1.183 g/cm³ (predicted)
- Boiling Point : 564.3 °C (predicted)
- pKa : 4.50 (predicted) .
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has demonstrated potential in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve DNA binding and inhibition of DNA-dependent enzymes .
- Antimicrobial Properties : It has shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects. In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed:
- IC50 Values : The compound displayed IC50 values of approximately 6.26 μM for HCC827 and 6.48 μM for NCI-H358 in 2D assays, indicating potent cytotoxicity .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | Not specified |
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated using Broth microdilution testing against Escherichia coli and Staphylococcus aureus. Results indicated promising antibacterial activity, suggesting its potential as a therapeutic agent against bacterial infections .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds within the same chemical family:
- Benzimidazole Derivatives : Compounds similar in structure have shown significant antitumor activity, with modifications to their chemical structure enhancing efficacy against various cancer cell lines .
- Furan Derivatives : Research on furan derivatives indicated that modifications can lead to increased binding affinity to DNA, enhancing their potential as antitumor agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
